Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-
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Overview
Description
Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound is notable for its unique structure, which includes a methoxyphenyl group and a thienyl-isoxazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with 5-(2-thienyl)-3-isoxazolylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the thienyl-isoxazolyl moiety.
N-Nitroso-1-(2-methoxyphenyl)piperazine: Another related compound with a nitroso group, which may have different chemical and biological properties.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]- is unique due to its combination of a methoxyphenyl group and a thienyl-isoxazolyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other piperazine derivatives.
Properties
CAS No. |
194491-33-3 |
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Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C19H21N3O2S/c1-23-17-6-3-2-5-16(17)22-10-8-21(9-11-22)14-15-13-18(24-20-15)19-7-4-12-25-19/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
KVELTXFWEPKKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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